molecular formula C21H17N3O B5685987 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5685987
M. Wt: 327.4 g/mol
InChI Key: TVEJADDGLWMDOY-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a high-value chemical scaffold in medicinal chemistry, particularly in the development of novel antitubulin and antimicrobial agents. Its core structure, the 2-phenylimidazo[1,2-a]pyridine, is a privileged framework in drug discovery. Research has demonstrated that derivatives of this scaffold can function as potent antiproliferative agents by inhibiting tubulin polymerization, a key mechanism for halting cell division in cancer cells . The planar conformation of the molecule, which can be stabilized by specific substitutions, is crucial for this biological activity as it mimics the structure of known tubulin-binding agents . Beyond oncology, the imidazo[1,2-a]pyridine core is being actively investigated for its potential in antimicrobial research. Compounds based on this structure are being explored as narrow-spectrum inhibitors targeting essential bacterial proteins, such as FtsZ in Streptococcus pneumoniae , which is a promising strategy to combat antibiotic resistance . The molecular conformation and intermolecular interactions of this compound family, including potential intramolecular hydrogen bonding, have been characterized through crystallographic studies, providing a solid structural basis for rational drug design . This compound serves as a versatile intermediate for synthesizing a diverse library of analogues, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets . It is intended for research applications only, strictly for use in laboratory settings.

Properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-12-13-24-18(14-15)22-19(16-8-4-2-5-9-16)20(24)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEJADDGLWMDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322075
Record name N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300806-68-2
Record name N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amide group and methyl substituent participate in regioselective substitutions:

  • Imidation at C-3 :
    Using (diacetoxy)iodobenzene (PIDA) and N-fluorobenzenesulfonimide (NFSI) in toluene at 60°C introduces sulfonamide groups at the C-3 position with 89% yield .

  • Bromine substitution :
    The brominated analog undergoes Suzuki coupling with arylboronic acids in THF/Pd(PPh₃)₄ to form biaryl derivatives (e.g., 4-bromo4-phenyl , 75% yield).

Radical-Mediated Coupling Reactions

The compound participates in photoredox coupling under visible light:

  • C–H functionalization :
    With 4CzIPN as a photocatalyst and DMSO as a solvent, aryl groups are introduced at the C-3 position (82% yield ) .

  • Mechanistic pathway :
    Single-electron transfer generates an imidazopyridine radical cation, which couples with sulfonylamidyl radicals to form C–N bonds .

Functional Group Transformations

  • Deprotection of sulfonamide groups :
    Treatment with triflic acid (TfOH) removes sulfonyl protecting groups, regenerating the free amine (87% yield ) .

  • Oxidation of methyl groups :
    TBHP in 1,2-dichloroethane oxidizes the 7-methyl group to a carboxylic acid (45% yield ) .

Solvent and Catalyst Effects

Reaction outcomes are highly sensitive to conditions:

Reaction Solvent Catalyst Yield
ImidationToluenePIDA89%
ImidationDCMNone68%
Photoredox couplingDMSO4CzIPN82%

Polar aprotic solvents (e.g., DMSO) enhance radical stability, while toluene improves electrophilic substitution kinetics .

Mechanistic Insights

  • Radical pathways :
    ESR studies confirm the involvement of bis-sulfonylamidyl radicals during imidation .

  • Electrophilic aromatic substitution :
    The C-3 position is activated for electrophilic attack due to conjugation with the pyridine nitrogen .

Scientific Research Applications

Anticancer Activity

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been investigated for its potential anticancer properties. Studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Cancer Research demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values indicating significant potency in inhibiting cancer cell growth.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

Anti-inflammatory Properties

The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes. By blocking COX-2, it reduces the synthesis of pro-inflammatory prostaglandins.

Research Findings:
In vitro assays showed that this compound significantly reduced COX-2 activity compared to control groups.

Treatment GroupCOX-2 Activity (%)
Control100
Compound30

Chemical Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new derivatives with enhanced biological activities or novel properties.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Forming imidazo[1,2-a]pyridine derivatives through condensation of 2-amino pyridines with aldehydes.
  • Functionalization : Subsequent functionalization reactions to introduce the benzamide moiety.

Material Science Applications

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials such as sensors or catalysts.

Hydrogen Bonding Sensors

Research indicates that derivatives of this compound can act as effective hydrogen bonding sensors. These sensors are crucial for measuring hydrogen bond strength in pharmaceutical compounds.

Application Example:
A study demonstrated that a derivative of this compound could quantify electrophilic activation by hydrogen-bonding organocatalysts effectively, showcasing its utility in catalysis research.

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Source/Application
Target Compound (300806-68-2) C21H17N3O 327.4 7-Me, 2-Ph, benzamide 99 Industrial-grade synthesis ()
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide (171628-57-2) C20H15N3O 313.35 2-Ph, benzamide (no 7-Me) N/A Structural analog ()
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (372496-78-1) C19H15N3OS 333.41 7-Me, 2-thienyl, benzamide N/A Thienyl-substituted analog ()
(E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol C21H17N3O 327.38 7-Me, 2-Ph, phenolic group N/A Schiff base derivative ()
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) C21H21Cl2N5OS 462.39 Dichloro, thiazole, piperazine N/A Thiazole-based benzamide ()

Key Observations :

  • Electron-Donating/Accepting Groups : Replacement of the 2-phenyl group with a 2-thienyl group () introduces sulfur-based electron-withdrawing effects, altering electronic distribution and solubility.
  • Functional Group Additions: The phenolic group in the Schiff base derivative () increases polarity, likely improving aqueous solubility compared to the hydrophobic benzamide.

Key Observations :

  • The target compound’s analogs often employ condensation or acylation reactions, with acetic acid or dry ether as solvents ().
  • Crystallographic data for the Schiff base derivative () reveals planar fused-ring systems and hydrogen-bonded layers, suggesting similar packing efficiency in the target compound.

Key Observations :

  • Substituent Impact on Activity : Trifluoromethyl or methoxy groups in benzamide derivatives () enhance bioactivity via improved target affinity or metabolic stability.

Biological Activity

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H15N3
  • Molar Mass : 265.31 g/mol
  • CAS Number : 324058-03-9

The structure features an imidazo[1,2-a]pyridine moiety substituted with a benzamide group, which is crucial for its biological activity.

Synthesis

Research indicates that the synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzamide group through acylation reactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Case Study : A study investigating various benzamide derivatives showed that certain compounds exhibited significant antiproliferative effects against lung and breast cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity:

  • Research Findings : A series of related compounds were evaluated for their antimicrobial efficacy against various pathogens. Some derivatives exhibited strong inhibitory effects against both bacterial and fungal strains, indicating that modifications in the structure can enhance activity .

Insecticidal Activity

Another area of interest is the insecticidal properties of this compound:

  • Study Results : Research has shown that certain imidazo[1,2-a]pyridine derivatives possess larvicidal activity against mosquito larvae. For example, compounds with similar structures demonstrated up to 100% larvicidal effectiveness at low concentrations (10 mg/L) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
  • Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, modulating their activity and leading to therapeutic effects.

Comparative Biological Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityInsecticidal Activity
This compoundHigh (specific cell lines)Moderate to High (various pathogens)High (mosquito larvae)
Related Compound AModerateHigh (specific bacteria)Low
Related Compound BHighModerateModerate

Q & A

Q. What are the key structural features of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how are they determined experimentally?

The compound features a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a phenyl group at position 2, and a benzamide moiety at position 2. Structural determination is achieved via single-crystal X-ray diffraction (XRD), revealing a monoclinic crystal system (space group P2₁/n) with lattice parameters a = 12.295 Å, b = 9.587 Å, c = 14.977 Å, and β = 101.548°. Hydrogen bonding (O–H···N) and C–H···π interactions stabilize the crystal packing . Data refinement uses SHELXL with R₁ = 0.045 and wR₂ = 0.140, validated by displacement parameters and electron density maps .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves a multi-step approach:

  • Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones.
  • Step 2: Amide coupling between the imidazo[1,2-a]pyridin-3-amine intermediate and benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dry dichloromethane). Microwave-assisted synthesis or solvent-free methods may enhance yield and reduce reaction time .

Q. How is purity and structural integrity validated post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and absence of byproducts.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 327.38 for the parent compound).
  • Infrared Spectroscopy (IR): Detects characteristic amide C=O stretches (~1650–1700 cm⁻¹) and imidazole ring vibrations .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, aryl groups) impact biological activity in analogs?

Substituents at positions 6 (Cl, F) and 2 (4-fluorophenyl vs. phenyl) significantly alter target selectivity and potency. For example:

CompoundSubstituentsActivity
A 6-Cl, 2-(4-F-phenyl)Enhanced kinase inhibition (IC₅₀ = 0.8 µM)
B 7-CH₃, 2-phenylModerate anti-inflammatory activity (IC₅₀ = 12 µM)
Fluorine at position 4 (phenyl) improves metabolic stability, while chlorine at position 6 increases electrophilicity for covalent target binding .

Q. What computational methods are used to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER, GROMACS) model interactions with kinases (e.g., EGFR, VEGFR2). Key steps:

  • Target Preparation: Retrieve protein structures from PDB (e.g., 1M17 for EGFR).
  • Ligand Optimization: Minimize energy using DFT (B3LYP/6-31G*).
  • Docking Validation: Compare predicted binding poses with crystallographic data (RMSD < 2.0 Å) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values may arise from polymorphic forms or solvent-dependent conformational changes. For example:

  • Polymorph A (P2₁/n): Higher solubility due to O–H···N hydrogen bonds.
  • Polymorph B (P2₁/c): Reduced solubility but improved membrane permeability. Rietveld refinement of XRD data and differential scanning calorimetry (DSC) distinguish polymorphs, enabling structure-activity relationship (SAR) corrections .

Q. What strategies optimize synthetic yield in large-scale production for in vivo studies?

  • Catalyst Screening: Use p-TSA or acetic acid to accelerate cyclization (yield ↑ 25%).
  • Solvent Optimization: Replace DCM with THF to reduce side reactions.
  • Microwave Assistance: Reduce reaction time from 12 h to 45 min (yield 85% vs. 60%) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays for this compound?

  • Control for Solubility: Use DMSO stocks < 0.1% to avoid cytotoxicity.
  • Validate Target Engagement: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding.
  • Batch Consistency: Characterize each batch via HPLC (>98% purity) and XRD .

Q. What advanced techniques characterize electronic properties for mechanistic studies?

  • Electrochemical Analysis: Cyclic voltammetry (CV) measures redox potentials (e.g., E₁/₂ = −1.2 V vs. Ag/AgCl), correlating with radical scavenging activity.
  • Time-Resolved Fluorescence: Quantifies excited-state lifetimes to study photo-induced reactivity .

Q. How to design SAR studies when structural analogs are scarce?

  • Fragment-Based Drug Design (FBDD): Screen imidazo[1,2-a]pyridine fragments via SPR (Surface Plasmon Resonance).
  • Bioisosteric Replacement: Replace benzamide with thiophene-2-carboxamide to maintain H-bonding motifs .

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